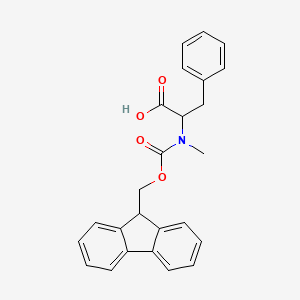
N~2~-(3-chlorophenyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(3-CHLOROPHENYL)-5-NITRO-6-(PYRROLIDIN-1-YL)PYRIMIDINE-2,4-DIAMINE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a 3-chlorophenyl group, a nitro group, and a pyrrolidinyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-CHLOROPHENYL)-5-NITRO-6-(PYRROLIDIN-1-YL)PYRIMIDINE-2,4-DIAMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrimidine core using a mixture of concentrated nitric acid and sulfuric acid.
Substitution with 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a suitable chlorinated aromatic compound.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached via a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N2-(3-CHLOROPHENYL)-5-NITRO-6-(PYRROLIDIN-1-YL)PYRIMIDINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group, using oxidizing agents such as potassium permanganate.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Reduction of Nitro Group: Formation of N2-(3-chlorophenyl)-5-amino-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine.
Oxidation of Pyrrolidinyl Group: Formation of N2-(3-chlorophenyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-dione.
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N2-(3-CHLOROPHENYL)-5-NITRO-6-(PYRROLIDIN-1-YL)PYRIMIDINE-2,4-DIAMINE has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.
Pharmacology: Research on this compound includes its potential use as an inhibitor of specific enzymes or as a modulator of receptor activity.
Chemical Biology: The compound can be used as a probe to study biological pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of N2-(3-CHLOROPHENYL)-5-NITRO-6-(PYRROLIDIN-1-YL)PYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to inhibition or modulation of their activity. The nitro group and pyrrolidinyl group play crucial roles in its binding affinity and specificity. The exact molecular pathways involved depend on the specific biological target being studied.
Comparison with Similar Compounds
Similar Compounds
N2-(3-Chlorophenyl)-5-nitro-6-(morpholin-1-yl)pyrimidine-2,4-diamine: Similar structure with a morpholine ring instead of a pyrrolidine ring.
N2-(3-Chlorophenyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine: Similar structure with a piperidine ring instead of a pyrrolidine ring.
N2-(3-Chlorophenyl)-5-nitro-6-(azetidin-1-yl)pyrimidine-2,4-diamine: Similar structure with an azetidine ring instead of a pyrrolidine ring.
Uniqueness
The uniqueness of N2-(3-CHLOROPHENYL)-5-NITRO-6-(PYRROLIDIN-1-YL)PYRIMIDINE-2,4-DIAMINE lies in its specific substitution pattern and the presence of the pyrrolidinyl group, which may confer distinct biological activity and binding properties compared to its analogs.
Properties
Molecular Formula |
C14H15ClN6O2 |
|---|---|
Molecular Weight |
334.76 g/mol |
IUPAC Name |
2-N-(3-chlorophenyl)-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H15ClN6O2/c15-9-4-3-5-10(8-9)17-14-18-12(16)11(21(22)23)13(19-14)20-6-1-2-7-20/h3-5,8H,1-2,6-7H2,(H3,16,17,18,19) |
InChI Key |
GMKJYHMSWGRHSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid](/img/structure/B12468533.png)

![2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12468539.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12468541.png)
![4-[({[3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)phenyl]carbonyl}oxy)acetyl]phenyl thiophene-2-carboxylate](/img/structure/B12468547.png)

![2-(4-hydroxyphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12468563.png)
![N-{[(3Z)-1-Methyl-2-oxoindol-3-ylidene]amino}guanidine](/img/structure/B12468572.png)

![N-(4-bromo-3-chlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12468585.png)
![Ethyl 2-[[3-(1,3-benzodioxol-5-yl)-1-oxo-2-propen-1-yl]amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B12468611.png)



